molecular formula C11H22N2O2S B7537565 N-cyclopentylazepane-1-sulfonamide

N-cyclopentylazepane-1-sulfonamide

Cat. No.: B7537565
M. Wt: 246.37 g/mol
InChI Key: LHBHYYOAEKZUQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclopentylazepane-1-sulfonamide is a compound belonging to the class of sulfonamides, which are known for their diverse applications in pharmaceuticals, agrochemicals, and other industries. Sulfonamides are characterized by the presence of a sulfonamide group attached to an organic moiety, in this case, an azepane ring substituted with a cyclopentyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclopentylazepane-1-sulfonamide typically involves the reaction of azepane with cyclopentyl sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride. The general reaction scheme is as follows:

Azepane+Cyclopentyl sulfonyl chlorideThis compound+HCl\text{Azepane} + \text{Cyclopentyl sulfonyl chloride} \rightarrow \text{this compound} + \text{HCl} Azepane+Cyclopentyl sulfonyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

N-cyclopentylazepane-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

    Reduction: Reduction of the sulfonamide group can yield amines.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the sulfonamide group under basic conditions.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

N-cyclopentylazepane-1-sulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antimicrobial properties and potential use in drug development.

    Industry: Utilized in the production of polymers and other materials.

Mechanism of Action

The mechanism of action of N-cyclopentylazepane-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

    Sulfonamides: General class of compounds with similar sulfonamide groups.

    Sulfonylureas: Compounds with a sulfonylurea group, used as antidiabetic agents.

    Sulfonimidates: Sulfur (VI) species with a tetrahedral sulfur center, used in medicinal chemistry.

Uniqueness

N-cyclopentylazepane-1-sulfonamide is unique due to its specific structure, which combines an azepane ring with a cyclopentyl group. This unique structure can confer distinct biological and chemical properties, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

N-cyclopentylazepane-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2S/c14-16(15,12-11-7-3-4-8-11)13-9-5-1-2-6-10-13/h11-12H,1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHBHYYOAEKZUQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)S(=O)(=O)NC2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.